

Application Note: Characterization of (2-Phenylquinolin-7-yl)methanol

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Compound of Interest

Compound Name: (2-Phenylquinolin-7-yl)methanol

Cat. No.: B1613269

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(2-Phenylquinolin-7-yl)methanol is a heterocyclic compound belonging to the quinoline family, which is a prominent scaffold in medicinal chemistry and materials science.^{[1][2]} Accurate characterization of its structure, purity, and physicochemical properties is a critical step in any research or development endeavor. This guide outlines the standard analytical techniques and protocols for the comprehensive characterization of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of **(2-Phenylquinolin-7-yl)methanol** is presented below. These properties are fundamental for its handling, formulation, and interpretation of analytical data.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₃ NO	[3][4]
Molecular Weight	235.28 g/mol	[3][4]
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)CO</chem>	[4]
InChI Key	ZKFWJDXPMSASAF-UHFFFAOYSA-N	[4]
CAS Number	361457-37-6	[3]

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of **(2-Phenylquinolin-7-yl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Predicted ^1H and ^{13}C NMR Data

While specific experimental data for **(2-Phenylquinolin-7-yl)methanol** is not widely published, the following table presents predicted chemical shifts based on the analysis of closely related 2-phenylquinoline derivatives.[5][6] Actual experimental values may vary based on solvent and concentration.

^1H NMR (Predicted)	^{13}C NMR (Predicted)
Chemical Shift (δ , ppm)	Assignment
~8.2-8.0	Quinoline H
~7.9-7.4	Phenyl & Quinoline H
~5.5	OH
~4.8	CH ₂

Experimental Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Dissolve 5-10 mg of **(2-Phenylquinolin-7-yl)methanol** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3). Ensure the sample is fully dissolved.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Record the spectra on a 400 MHz or higher field NMR spectrometer.[5]

- ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Expected High-Resolution Mass Spectrometry (HRMS) Data

For **(2-Phenylquinolin-7-yl)methanol** (C₁₆H₁₃NO), the expected mass for the protonated molecule [M+H]⁺ can be precisely calculated.

Ion	Calculated Exact Mass
[C ₁₆ H ₁₄ NO] ⁺	236.1070

Experimental Protocol: HRMS (ESI-TOF)

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.^[7]
- Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) instrument, equipped with an Electrospray Ionization (ESI) source.^{[7][8]}
- Analysis: Infuse the sample solution directly into the ESI source.
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
- Data Analysis: Compare the measured exact mass with the calculated theoretical mass to confirm the elemental composition. The difference should be within a few parts per million

(ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
3400-3200	O-H	Stretching (Alcohol)
3100-3000	C-H	Stretching (Aromatic)
~1600	C=N	Stretching (Quinoline)
1590-1450	C=C	Stretching (Aromatic)
1260-1000	C-O	Stretching (Alcohol)

Experimental Protocol: FTIR (KBr Pellet)

- **Sample Preparation:** Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder.
- **Pellet Formation:** Press the powdered mixture into a thin, transparent pellet using a hydraulic press.
- **Analysis:** Place the KBr pellet in the sample holder of an FTIR spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups in the molecule.^[6]

Chromatographic Analysis

Chromatographic techniques are crucial for assessing the purity of **(2-Phenylquinolin-7-yl)methanol**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique used to separate, identify, and quantify components in a mixture, making it ideal for purity determination.

Experimental Protocol: Reversed-Phase HPLC

- Instrumentation: Use a standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column is commonly used.[9]
- Mobile Phase: A gradient or isocratic mixture of water (often with a modifier like 0.1% formic acid or TFA) and an organic solvent such as acetonitrile or methanol.[10]
- Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
- Injection: Inject a small volume (e.g., 10 μ L) of the sample solution onto the column.
- Detection: Monitor the elution of the compound using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
- Analysis: The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive method for monitoring reaction progress and assessing sample purity.

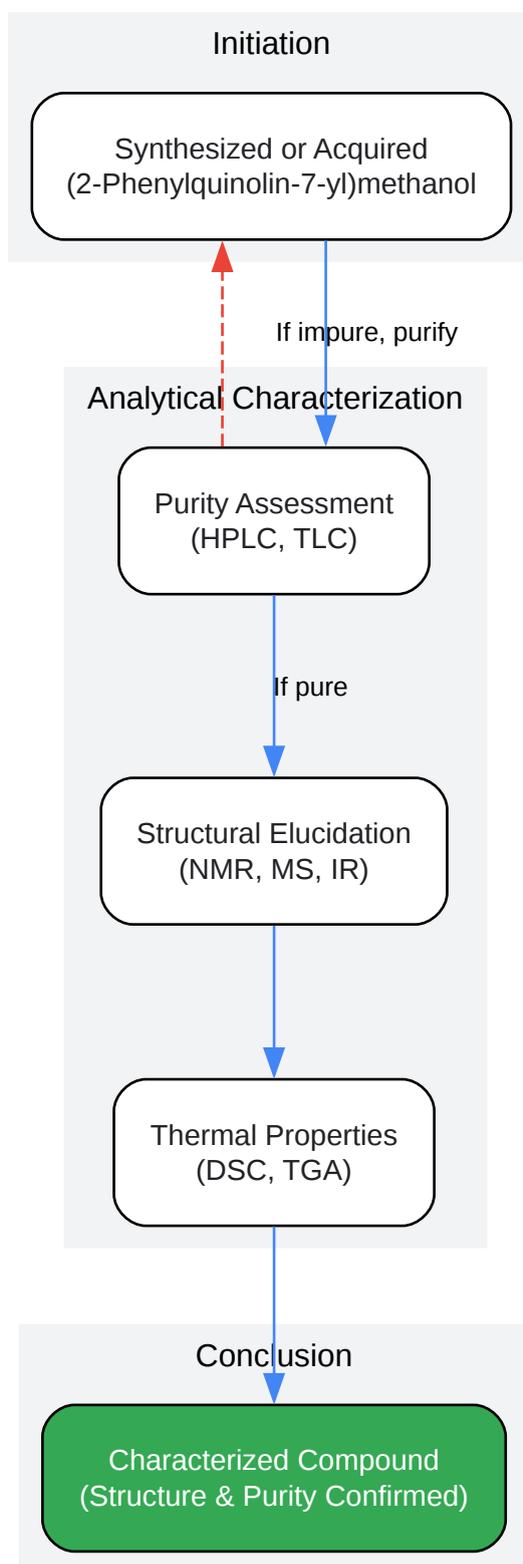
Experimental Protocol: TLC

- Stationary Phase: Use commercially available silica gel plates (e.g., GF254).[6]
- Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The exact ratio should be optimized to achieve good separation (R_f value between 0.3-0.7).

- **Sample Application:** Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.
- **Development:** Place the plate in a developing chamber containing the mobile phase. Allow the solvent front to move up the plate.
- **Visualization:** After development, dry the plate and visualize the spots under UV light (254 nm).[6]

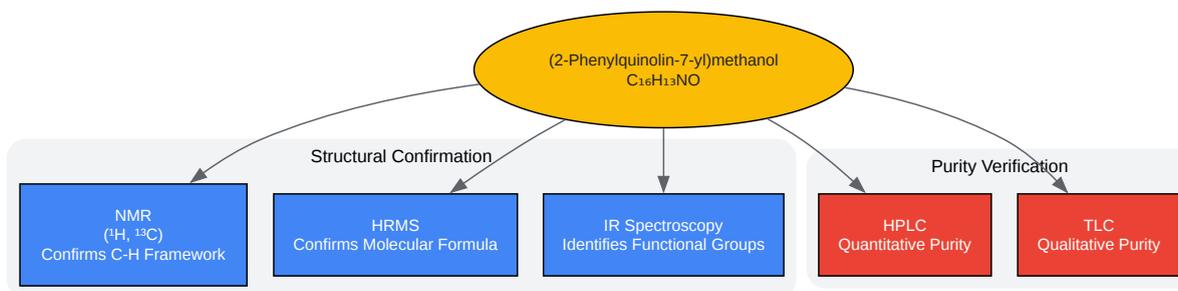
Visualized Workflows

The following diagrams illustrate the logical flow of the characterization process.



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Caption: General experimental workflow for compound characterization.



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Caption: Relationship of techniques for structural and purity analysis.

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